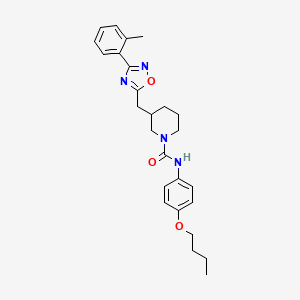

N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-butoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-3-4-16-32-22-13-11-21(12-14-22)27-26(31)30-15-7-9-20(18-30)17-24-28-25(29-33-24)23-10-6-5-8-19(23)2/h5-6,8,10-14,20H,3-4,7,9,15-18H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXYCULBASENEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial activity, enzyme inhibition, and other pharmacological effects supported by various research findings.

Chemical Structure and Properties

The compound features a piperidine core linked to a 1,2,4-oxadiazole moiety and a butoxyphenyl group. Its molecular formula is with a molecular weight of 344.42 g/mol. The structural representation is essential for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole and piperidine structures exhibit varying degrees of antibacterial activity. For instance, compounds with similar scaffolds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | E. coli | Weak |

| Compound D | Staphylococcus aureus | Weak |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Compounds with similar oxadiazole structures have shown IC50 values ranging from 2.14 µM to 0.63 µM against AChE .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound E | AChE | 2.14 |

| Compound F | Urease | 0.63 |

Pharmacological Effects

The pharmacological profile of the compound indicates potential applications in treating various conditions beyond antibacterial properties. The piperidine moiety is associated with anesthetic effects and glucose regulation . Furthermore, the oxadiazole derivatives have been linked to anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth.

Case Studies

- Case Study on Antibacterial Efficacy : A study synthesized several piperidine derivatives and assessed their antibacterial properties against multiple strains. The results indicated that certain modifications to the oxadiazole ring enhanced the antibacterial potency significantly.

- Case Study on Enzyme Inhibition : Another research focused on the enzyme inhibition potential of oxadiazole derivatives, revealing that structural variations could lead to improved inhibition rates against AChE, suggesting a pathway for developing new Alzheimer's treatments.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Key Observations :

- The 4-butoxyphenyl substituent in the target compound and 17b increases lipophilicity relative to C22’s 2-methylphenyl, which could affect membrane permeability and metabolic stability .

- C29’s tetrazole ring offers superior solubility but lacks the piperidine-carboxamide scaffold, limiting direct pharmacological comparability .

Pharmacological and ADMET Profiles

Table 2: Pharmacological and ADMET Comparison of Analogs

Key Observations :

- C22 demonstrated superior binding affinity to InhA (a TB target) compared to control drugs like isoniazid, suggesting the oxadiazole-piperidine scaffold’s efficacy . The target compound’s o-tolyl group may further optimize binding.

- C29’s tetrazole contributes to higher solubility, whereas the target compound’s 4-butoxyphenyl may reduce solubility but enhance blood-brain barrier penetration .

- The 4-butoxyphenyl group in the target compound could increase CYP3A4-mediated metabolism, similar to C22’s fluorophenyl interactions with CYP2C19 .

Key Observations :

- The target compound’s synthesis may face challenges if the 4-butoxyphenyl group requires complex coupling steps, as seen in 17b’s low yield . However, analogs like compound 46 achieved high yields (72%) using standard oxadiazole-forming reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.